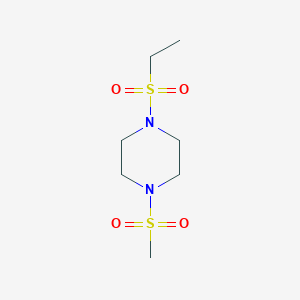![molecular formula C16H14N4O2 B10883499 4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10883499.png)
4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile is an organic compound that features a hydrazone linkage and a nitrobenzonitrile moiety
Méthodes De Préparation
The synthesis of 4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile typically involves the condensation reaction between 4-methylacetophenone and 3-nitrobenzonitrile hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Des Réactions Chimiques
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone linkage can be cleaved under acidic or basic conditions to yield the corresponding hydrazine and aldehyde or ketone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions include amines, hydrazines, and substituted aromatic compounds.
Applications De Recherche Scientifique
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile can be compared with other similar compounds, such as:
4-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-8-(trifluoromethyl)quinoline: This compound also features a hydrazone linkage and has applications in biological studies.
4-{2-[1-(4-methylphenyl)ethylidene]hydrazinyl}benzenesulfonamide: This compound is used in medicinal chemistry for its potential therapeutic properties.
The uniqueness of 4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H14N4O2 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
4-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C16H14N4O2/c1-11-3-6-14(7-4-11)12(2)18-19-15-8-5-13(10-17)9-16(15)20(21)22/h3-9,19H,1-2H3/b18-12+ |
Clé InChI |
IQHVYEIAKHXYPW-LDADJPATSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C#N)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10883419.png)

![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)

![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883454.png)


![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)

![Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone](/img/structure/B10883484.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
